molecular formula C21H19N3O2S B14491528 Methanesulfonanilide, 4'-(9-acridinylamino)-N-methyl- CAS No. 64894-82-2

Methanesulfonanilide, 4'-(9-acridinylamino)-N-methyl-

Cat. No.: B14491528
CAS No.: 64894-82-2
M. Wt: 377.5 g/mol
InChI Key: AHTUOFVSFITANV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methanesulfonanilide, 4’-(9-acridinylamino)-N-methyl- involves several steps. One common method includes the reaction of 9-chloroacridine with N-methyl-4-aminobenzenesulfonamide under specific conditions to yield the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Methanesulfonanilide, 4’-(9-acridinylamino)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methanesulfonanilide, 4’-(9-acridinylamino)-N-methyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

Methanesulfonanilide, 4’-(9-acridinylamino)-N-methyl- is unique due to its specific structure and mechanism of action. Similar compounds include other acridine derivatives such as:

Compared to these compounds, Methanesulfonanilide, 4’-(9-acridinylamino)-N-methyl- has shown a broader spectrum of antitumor activity and a unique mechanism involving topoisomerase II inhibition .

Properties

CAS No.

64894-82-2

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C21H19N3O2S/c1-24(27(2,25)26)16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,1-2H3,(H,22,23)

InChI Key

AHTUOFVSFITANV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)S(=O)(=O)C

Origin of Product

United States

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